![molecular formula C10H11N3 B15071566 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is an organic compound that features both an aziridine ring and a benzimidazole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, while benzimidazoles are bicyclic compounds containing fused benzene and imidazole rings. This unique combination of structural elements imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole typically involves the formation of the aziridine ring followed by its attachment to the benzimidazole core. One common method is the nucleophilic ring-opening of epoxides with aziridines, which can be catalyzed by various Lewis acids . Another approach involves the direct aziridination of alkenes using electrophilic nitrogen sources .
Industrial Production Methods
Industrial production of aziridines often employs the reaction of ethyleneimine with various substrates under controlled conditions to ensure high yield and purity . The production of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . Combining these methods allows for the efficient synthesis of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Substitution Reactions: The benzimidazole moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Lewis Acids: Used to catalyze the ring-opening of aziridines.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
Amines: From the ring-opening of aziridines.
N-oxides: From the oxidation of the benzimidazole moiety.
Substituted Benzimidazoles: From substitution reactions.
Applications De Recherche Scientifique
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole involves the interaction of its aziridine and benzimidazole moieties with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules, which can disrupt their function . The benzimidazole moiety can interact with DNA and proteins, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring known for its high reactivity.
Benzimidazole: A bicyclic compound with a wide range of biological activities.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridine.
Uniqueness
2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole is unique due to the combination of the highly reactive aziridine ring and the biologically active benzimidazole moiety. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(aziridin-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)11-10(12-9)7-13-5-6-13/h1-4H,5-7H2,(H,11,12) |
Clé InChI |
FILIWFQXMRFQJE-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
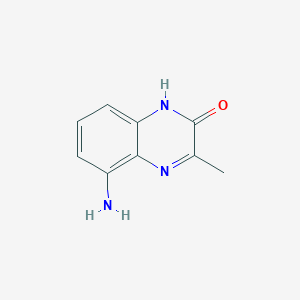
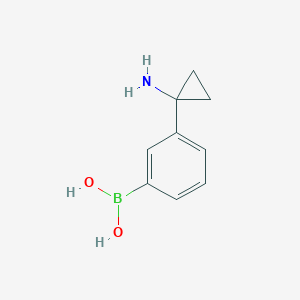
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

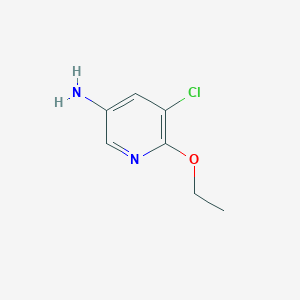
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
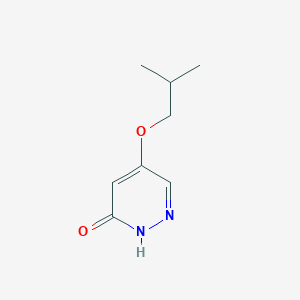
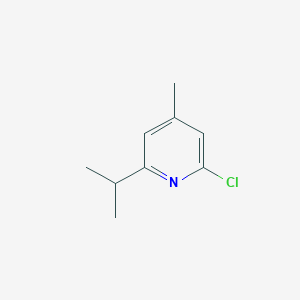
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
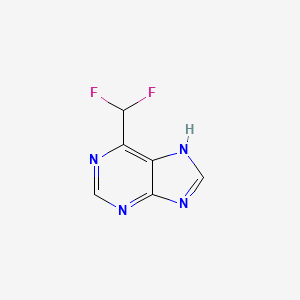
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
